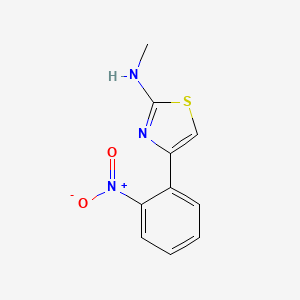

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLTSPWCPQVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a nitrophenyl group. The thiazole moiety is known for its presence in various bioactive molecules, enhancing interaction with biological targets. The nitro group contributes to the compound's reactivity and potential biological effects.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Tubulin Inhibition : This compound acts as a tubulin inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. It binds to the colchicine site on tubulin, inhibiting polymerization and affecting mitotic spindle formation .

- Anti-inflammatory Activity : The compound has shown potential in inhibiting 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis, suggesting applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

- Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating that it may induce apoptosis through multiple pathways, including cell cycle arrest at the G2/M phase .

Antiproliferative Activity

The antiproliferative activity of this compound has been quantified in several studies. Below is a summary of IC50 values against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | SGC-7901 (gastric cancer) | 0.64 | |

| This compound | HeLa (cervical cancer) | 0.36 | |

| This compound | A549 (lung cancer) | 0.86 |

These values indicate that the compound exhibits potent antiproliferative effects across various cancer types.

Case Studies and Research Findings

- Study on Tubulin Inhibition : A study demonstrated that this compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics similar to known inhibitors like CA-4. The study concluded that the compound could induce G2/M phase cell cycle arrest in SGC-7901 cells in a concentration-dependent manner .

- Anti-inflammatory Potential : Another investigation highlighted the compound's ability to inhibit 5-lipoxygenase activity, suggesting its therapeutic potential for inflammatory conditions. The study emphasized the importance of further exploring this mechanism for drug development .

- Cytotoxicity Assessment : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results consistently showed significant cytotoxicity, with mechanisms involving apoptosis induction being a focal point for future research .

Scientific Research Applications

Antimicrobial Properties

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine and its derivatives have shown promising antimicrobial activities against a range of pathogens. For instance, compounds containing the thiazole moiety are known to exhibit significant antibacterial and antifungal effects. Studies indicate that modifications to the phenyl ring can enhance these activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| N-methyl-4-(2-nitrophenyl)-... | S. aureus | MIC = 32 μg/mL |

| Derivative with halogen | E. coli | MIC = 42 μg/mL |

| Compound with oxygenated group | Candida albicans | MIC = 26 μg/mL |

Anticancer Activity

Research has demonstrated that this compound derivatives can act as tubulin inhibitors, which is crucial in cancer therapy. For example, one study identified a derivative that significantly inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cell lines, leading to cell cycle arrest . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticancer efficacy.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-... | SGC-7901 | 0.36 - 0.86 |

| N-(4-bromophenyl)-... | MCF7 | IC50 = 12 μM |

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine and its analogs:

Electronic and Steric Effects

- N-Substituents :

- Methyl groups (as in the target compound) enhance lipophilicity, while bulkier substituents (e.g., 2,4-dimethoxyphenyl in 10s ) improve tubulin binding via π-π stacking .

Q & A

Q. What are the common synthetic methodologies for preparing N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example:

- Step 1 : Reacting N-methylthiourea with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate thioamide.

- Step 2 : Cyclization with α-bromoacetophenone derivatives under reflux in ethanol or dichloromethane (70–80°C, 6–12 hours) .

Optimization : Yield and purity are maximized by controlling solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (1:1.2 thiourea:halo ketone), and temperature gradients. Microwave-assisted synthesis can reduce reaction times (30–60 minutes) .

Table 1 : Representative Synthesis Conditions

| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-methylthiourea, 2-nitrobenzoyl chloride | Ethanol | 80 | 12 | 65 |

| α-bromo-2-nitroacetophenone, triethylamine | DCM | 25 | 6 | 72 |

Q. Which analytical techniques are critical for structural characterization, and how are spectral data interpreted?

Key techniques include:

- IR Spectroscopy : Confirms NH stretching (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .

- 1H NMR : Identifies aromatic protons (δ 6.46–8.20 ppm), methyl groups (δ 2.50–3.00 ppm), and NH signals (δ 4.21 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for analogues) validate molecular weight .

Best Practice : Cross-validate with X-ray crystallography (where possible) to resolve ambiguities in tautomeric forms .

Q. What in vitro biological assays are used for preliminary screening, and what models are relevant?

- Antimicrobial Activity : Agar diffusion assays against S. aureus or E. coli (MIC values typically 25–100 µg/mL) .

- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .

- Receptor Binding : Competitive radioligand assays (e.g., CRF1 receptor antagonism, IC₅₀ ~3 nM in Y79 cells) .

Advanced Research Questions

Q. How does crystallographic data inform structure-activity relationships (SAR) and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Packing Motifs : C–H···Cl/π-π interactions stabilize the lattice (e.g., dimeric pairs in monoclinic P2₁/c space groups) .

- Torsional Angles : Substituent orientation (e.g., nitrophenyl group at C4) influences steric hindrance and binding pocket compatibility .

Table 2 : Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 13.027 |

| b (Å) | 10.118 |

| β (°) | 91.974 |

| V (ų) | 1016.44 |

Q. What mechanistic insights explain the compound’s pharmacological activity, such as CRF1 receptor antagonism?

- Binding Mode : The thiazole core and nitrophenyl group engage in hydrophobic/hydrogen-bonding interactions with CRF1’s transmembrane domain (e.g., residues Tyr356, Gln330) .

- Functional Antagonism : Inhibition of cAMP accumulation (IC₅₀ ~3 nM) and ACTH secretion in pituitary cells confirms downstream pathway disruption .

Advanced Models : Ex vivo brain penetration assays in rats (ID₅₀ = 6.5 mg/kg p.o.) correlate pharmacokinetics with efficacy .

Q. How should researchers resolve contradictions in biological data, such as variability in IC₅₀ values across studies?

- Source Analysis : Check assay conditions (e.g., serum concentration in cell culture, incubation time). For example, MTT assays may yield higher IC₅₀ under high FBS conditions .

- Structural Variants : Analogues with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity vs. electron-donating groups .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. Key Recommendations for Researchers

- Prioritize X-ray crystallography for unambiguous structural confirmation .

- Validate biological activity in multiple models (e.g., CRF1 antagonism + anticancer assays) to identify polypharmacology .

- Optimize synthetic routes using green chemistry principles (e.g., microwave-assisted, solvent-free reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.